![molecular formula C9H14N2O2 B14885304 6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione](/img/structure/B14885304.png)
6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimethyl-6,8-diazaspiro[35]nonane-2,7-dione is a spiro compound characterized by its unique structure, which includes a spiro linkage between two nitrogen atoms and a nonane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The reaction conditions in industrial settings are optimized for yield and purity, often involving advanced techniques like high-pressure reactors and automated control systems.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the nonane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a diamine.
Aplicaciones Científicas De Investigación
6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application, but common targets include proteins involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spiro compound with different functional groups.
2,7-Diazaspiro[3.5]nonane: Lacks the dimethyl and dione functionalities.
Uniqueness
6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its spiro linkage and functional groups make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
6,8-dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione |
InChI |
InChI=1S/C9H14N2O2/c1-10-5-9(3-7(12)4-9)6-11(2)8(10)13/h3-6H2,1-2H3 |
Clave InChI |
RMUNJJTVANVJDK-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2(CC(=O)C2)CN(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



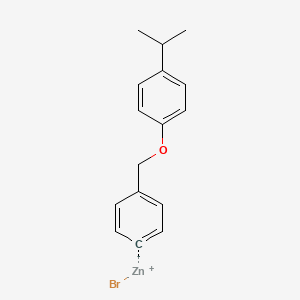
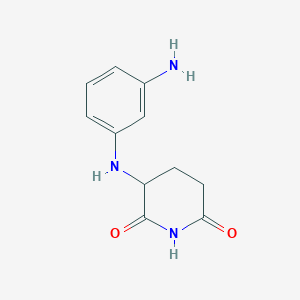
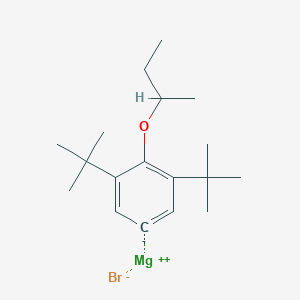
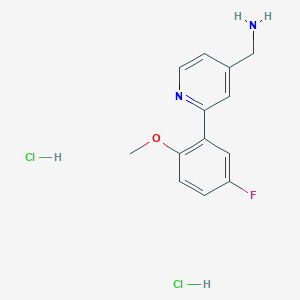
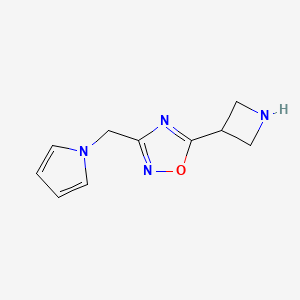

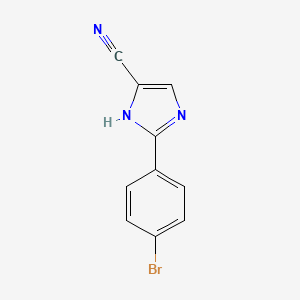
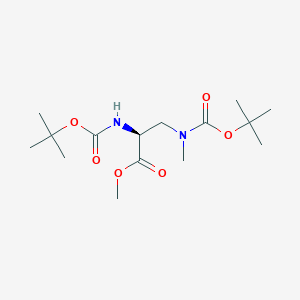
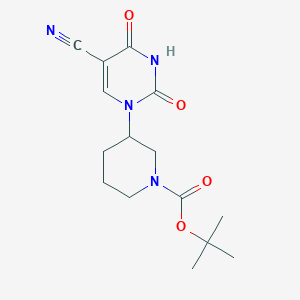


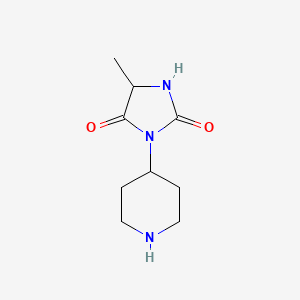
![6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14885291.png)
